molecular formula C7H3Cl2NOS B042029 2(3H)-Benzoxazolethione, 5,6-dichloro- CAS No. 71865-29-7

2(3H)-Benzoxazolethione, 5,6-dichloro-

Cat. No.: B042029
CAS No.: 71865-29-7
M. Wt: 220.07 g/mol
InChI Key: PQEBINOCIWGIJG-UHFFFAOYSA-N
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Description

Contextualization of Benzoxazolethiones within Heterocyclic Chemistry Research

Benzoxazoles are a vital class of heterocyclic aromatic organic compounds, recognized as a significant pharmacophore in medicinal chemistry. researchgate.net Their derivatives are known to exhibit a wide range of therapeutic activities, including but not limited to, anti-inflammatory, antiviral, antifungal, and anticancer properties. researchgate.net The benzoxazole (B165842) structure, an aromatic organic compound, is relatively stable, rendering it a versatile scaffold for synthetic organic chemists to build upon. researchgate.net

The synthesis of 2-substituted benzoxazoles has been a subject of considerable interest, with various methods developed to construct these valuable heterocyclic frameworks. nih.govnih.gov These methods often involve the cyclization of 2-aminophenols with various reagents. nih.govnih.gov The versatility of the benzoxazole core allows for the introduction of a wide array of functional groups, leading to a diverse library of compounds with distinct biological and material properties. nih.gov

Benzoxazolethiones, a subset of this class, are characterized by the presence of a thione group (C=S) at the 2-position of the benzoxazole ring system. This sulfur-containing moiety often imparts unique chemical reactivity and biological activity to the molecule. The parent compound, 2(3H)-Benzoxazolethione, also known as 2-mercaptobenzoxazole, is a well-studied intermediate in organic synthesis and has been investigated for various applications.

Table 1: General Properties of 2(3H)-Benzoxazolethione

PropertyValue
Molecular FormulaC₇H₅NOS
Molecular Weight151.19 g/mol
AppearanceTan powder
Melting Point193-196 °C

Note: Data for the parent compound, 2(3H)-Benzoxazolethione. The properties of the 5,6-dichloro- derivative may vary.

The Significance of Dihalo-substituted Benzoxazole Systems in Contemporary Chemical Investigations

The introduction of halogen atoms, particularly chlorine, into the benzoxazole ring system can significantly modulate the physicochemical and biological properties of the parent compound. Dihalo-substitution, as seen in 2(3H)-Benzoxazolethione, 5,6-dichloro-, can influence factors such as:

Lipophilicity: Halogen atoms generally increase the lipophilicity of a molecule, which can affect its ability to cross biological membranes.

Electronic Effects: The electron-withdrawing nature of chlorine atoms can alter the electron density of the aromatic ring, influencing its reactivity and intermolecular interactions.

Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the in vivo half-life of a compound.

The presence of two chlorine atoms on the benzene (B151609) ring of the benzoxazole core, specifically at the 5 and 6 positions, is a key structural feature. This substitution pattern is found in other heterocyclic systems, such as 5,6-dichloro-1H-benzo[d]imidazole-2-thiol, which has been a subject of chemical synthesis and characterization. fishersci.fi Research on similarly structured dihalo-substituted benzimidazoles has explored their potential as antioxidant and elastase inhibitory agents. researchgate.net This suggests that the 5,6-dichloro substitution pattern on a heterocyclic core can be a valuable strategy for developing new bioactive molecules.

Aims and Scope: Current Research Trajectories for 2(3H)-Benzoxazolethione, 5,6-dichloro-

While specific research dedicated solely to 2(3H)-Benzoxazolethione, 5,6-dichloro- is not extensively documented in publicly available literature, its structural features suggest several potential avenues for contemporary chemical investigation. The aims and scope of current and future research on this compound are likely to focus on the following areas:

Synthesis and Characterization:

Development of efficient and scalable synthetic routes to produce high-purity 2(3H)-Benzoxazolethione, 5,6-dichloro-.

Thorough characterization of its spectral and physicochemical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Medicinal Chemistry:

Investigation of its potential as a scaffold for the development of novel therapeutic agents, drawing inspiration from the known biological activities of other benzoxazolethiones and halogenated heterocycles.

Screening for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The dihalo-substitution pattern may enhance potency or confer novel activities compared to the non-halogenated parent compound.

Materials Science:

Exploration of its utility as a building block for the synthesis of functional organic materials. The presence of the thione group and the dichlorinated ring could be leveraged for applications in polymer chemistry, corrosion inhibition, or as a ligand in coordination chemistry.

Table 2: Potential Research Applications of 2(3H)-Benzoxazolethione, 5,6-dichloro-

Research AreaPotential ApplicationRationale
Medicinal ChemistryAntimicrobial AgentHalogenated heterocycles often exhibit enhanced antimicrobial activity.
Medicinal ChemistryKinase InhibitorThe benzoxazole core is a known scaffold for kinase inhibitors.
Materials ScienceCorrosion InhibitorThe thione group can coordinate to metal surfaces, providing a protective layer.
AgrochemicalsFungicide/HerbicideMany commercial agrochemicals contain halogenated heterocyclic structures.

The research trajectory for 2(3H)-Benzoxazolethione, 5,6-dichloro- is poised to build upon the extensive knowledge of benzoxazole chemistry. The unique combination of the benzoxazolethione core and the 5,6-dichloro substitution pattern provides a promising platform for the discovery of new molecules with valuable biological and material properties. Future studies will likely focus on unlocking the full potential of this intriguing heterocyclic compound.

Properties

IUPAC Name

5,6-dichloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBINOCIWGIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443426
Record name 2(3H)-Benzoxazolethione, 5,6-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71865-29-7
Record name 2(3H)-Benzoxazolethione, 5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization Techniques for 5,6 Dichloro 2 3h Benzoxazolethione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5,6-dichloro-2(3H)-benzoxazolethione, ¹H and ¹³C NMR would provide definitive information about its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 5,6-dichloro-2(3H)-benzoxazolethione is expected to be relatively simple due to the symmetry of the substitution on the benzene (B151609) ring. The two aromatic protons, one at position 4 and the other at position 7, would likely appear as singlets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the benzoxazolethione ring system. The N-H proton of the thione tautomer would exhibit a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but is generally observed in the range of 11.0-13.0 ppm for related heterocyclic thiones.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 5,6-dichloro-2(3H)-benzoxazolethione, distinct signals would be expected for the aromatic carbons and the thione carbon. The carbon atom of the C=S group (C2) is characteristically deshielded and would appear at a high chemical shift, typically in the range of 180-190 ppm. The aromatic carbons would resonate in the 110-150 ppm region. The two carbons bearing the chlorine atoms (C5 and C6) would have their chemical shifts influenced by the halogen's electronegativity. The remaining aromatic carbons (C4, C7, C3a, and C7a) would also show distinct signals.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between coupled protons, although in this specific molecule with two isolated aromatic protons, such correlations would be absent. An HSQC spectrum would be crucial to correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments. HMBC (Heteronuclear Multiple Bond Correlation) would further aid in confirming the connectivity by showing correlations between protons and carbons that are two or three bonds away.

Interactive Data Table: Predicted NMR Data for 5,6-dichloro-2(3H)-benzoxazolethione

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H4~7.5 (s, 1H)~112
H7~7.3 (s, 1H)~110
NH~12.0 (br s, 1H)-
C2-~185
C4-~112
C5-~125
C6-~128
C7-~110
C3a-~140
C7a-~148

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis (LC-MS, GC-MS, MS/MS)

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For 5,6-dichloro-2(3H)-benzoxazolethione, the molecular formula is C₇H₃Cl₂NOS. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum. The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

LC-MS and GC-MS: Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be used to analyze 5,6-dichloro-2(3H)-benzoxazolethione. The choice of technique would depend on the volatility and thermal stability of the compound. LC-MS is generally more suitable for less volatile and thermally labile compounds.

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a selected precursor ion. For 5,6-dichloro-2(3H)-benzoxazolethione, the fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CS, or HCN. The initial fragmentation might involve the cleavage of the oxazole (B20620) ring. For the related compound 5-chloro-2-mercaptobenzoxazole (B1348873), fragmentation data shows a precursor m/z of 183.9629 ([M-H]⁻) nih.gov.

Interactive Data Table: Expected Mass Spectrometry Data for 5,6-dichloro-2(3H)-benzoxazolethione

Technique Expected Observation
High-Resolution MS Molecular ion peak confirming the elemental composition C₇H₃Cl₂NOS.
Isotopic Pattern Characteristic M, M+2, M+4 peaks in a ~9:6:1 ratio.
MS/MS Fragmentation Fragments corresponding to the loss of CO, CS, and cleavage of the heterocyclic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 5,6-dichloro-2(3H)-benzoxazolethione would exhibit several characteristic absorption bands. The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The C=S (thione) stretching vibration typically appears in the range of 1050-1250 cm⁻¹, although its position can be influenced by coupling with other vibrations. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the oxazole ring is expected around 1200-1250 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S stretching vibration often gives a strong Raman signal. The symmetric vibrations of the benzene ring are also typically strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for 5,6-dichloro-2(3H)-benzoxazolethione

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H stretch3100-3300 (broad)Weak
Aromatic C-H stretch>3000Strong
C=C stretch (aromatic)1450-1600Strong
C=S stretch (thione)1050-1250Strong
C-O-C stretch1200-1250Medium
C-Cl stretch<800Medium

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 5,6-dichloro-2(3H)-benzoxazolethione would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

Interactive Data Table: Expected X-ray Crystallography Findings for 5,6-dichloro-2(3H)-benzoxazolethione

Structural Parameter Expected Observation
Molecular Geometry Planar benzoxazole (B165842) ring system.
Bond Lengths & Angles Precise measurements confirming the covalent structure.
Intermolecular Interactions Hydrogen bonding (N-H···S or N-H···O) and potential π-π stacking.
Crystal Packing Details of the arrangement of molecules in the unit cell.

Computational and Theoretical Chemistry Studies of 5,6 Dichloro 2 3h Benzoxazolethione

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5,6-dichloro-2(3H)-benzoxazolethione. These methods model the electronic behavior of the molecule to predict its structure, energy, and reactivity.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a primary computational tool for investigating the molecular and electronic properties of benzoxazolethione derivatives. By approximating the electron density of the molecule, DFT methods can accurately predict a range of characteristics. For 5,6-dichloro-2(3H)-benzoxazolethione, DFT calculations are employed to determine its optimized geometrical structure. nih.gov These calculations can also elucidate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scienceopen.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is utilized to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic and nucleophilic attack. scienceopen.com Vibrational frequencies calculated via DFT can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the polarity of the molecule

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations for similar heterocyclic compounds.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

While DFT is widely used, ab initio and semi-empirical methods also play a role in the computational study of molecules like 5,6-dichloro-2(3H)-benzoxazolethione. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization, offering high accuracy for smaller systems. These methods can be used to perform conformational analysis, though they are more computationally intensive than DFT.

Semi-empirical methods, such as AM1 and PM3, utilize parameters derived from experimental data to simplify calculations. semanticscholar.org These methods are computationally less expensive and are particularly useful for preliminary conformational searches of larger molecules, providing insights into the potential energy surface and identifying low-energy conformers that can then be subjected to more rigorous DFT or ab initio calculations. semanticscholar.org

Tautomerism and Isomerism: Theoretical Energetic Preferences and Dynamic Behavior (e.g., Thione-Thiol Tautomerism)

A significant area of theoretical investigation for 2(3H)-benzoxazolethione derivatives is the thione-thiol tautomerism. This involves the migration of a proton between the nitrogen and sulfur atoms, leading to two distinct tautomeric forms: the thione (amide) and the thiol (iminol).

Theoretical calculations, particularly DFT, are instrumental in determining the relative stabilities of these tautomers. researchgate.netdocumentsdelivered.com By calculating the total electronic energies of the optimized geometries of both the thione and thiol forms, the energetic preference can be established. For related heterocyclic thiones, computational studies have consistently shown that the thione tautomer is the more stable form in the gas phase. semanticscholar.orgresearchgate.net The inclusion of solvent effects in these calculations, often through models like the Polarizable Continuum Model (PCM), can provide insights into how the tautomeric equilibrium might shift in different environments. researchgate.net

The transition state connecting the two tautomers can also be located and its energy calculated, providing the activation energy for the tautomerization process. researchgate.net This information is vital for understanding the dynamic behavior and reactivity of the molecule.

Table 2: Illustrative Tautomeric Energy Data

TautomerRelative Energy (kcal/mol)Stability
Thione0.00More Stable
Thiol+5.8Less Stable

Note: The values in this table are illustrative and based on findings for analogous heterocyclic thione compounds.

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

To explore the conformational landscape and dynamic behavior of 5,6-dichloro-2(3H)-benzoxazolethione over time, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. These methods are particularly useful for understanding how the molecule behaves in a condensed phase, such as in solution or when interacting with a biological macromolecule. researchgate.netnih.gov

Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a molecule. By generating a large number of random conformations and evaluating their energies, a statistically representative ensemble of structures can be obtained. This can be useful for identifying the most probable conformations and for calculating thermodynamic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a bridge between the theoretical and experimental domains. QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest.

For a class of compounds including 5,6-dichloro-2(3H)-benzoxazolethione, a QSPR model could be developed to predict properties such as solubility, melting point, or a specific biological activity. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be derived from quantum chemical calculations and can represent various aspects of the molecule's geometry, electronic structure, and topology.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed property. A validated QSPR model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Advanced Material Science and Catalytic Applications of 5,6 Dichloro 2 3h Benzoxazolethione Derivatives

Integration into Functional Materials and Polymer Chemistry

The incorporation of benzoxazolethione moieties into polymer backbones can impart desirable properties such as enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics. The presence of the dichloro-substituents on the benzoxazolethione ring is anticipated to further augment these properties.

Derivatives of 2-mercaptobenzoxazole, a tautomeric form of 2(3H)-benzoxazolethione, have been successfully utilized in the synthesis of specialty polymers. For instance, 5-chloro-2-mercaptobenzoxazole (B1348873) serves as a building block in the production of polymers with enhanced durability and resistance to environmental degradation chemimpex.com. This suggests that 5,6-dichloro-2(3H)-benzoxazolethione could similarly be employed as a monomer or a modifying agent in polymer synthesis. The reactive thione group can participate in various polymerization reactions, including addition and condensation polymerization.

Moreover, new biologically active compounds derived from 2-mercapto-benzoxazole have been synthesized and grafted onto polymeric supports, such as poly(maleic anhydride-alt-vinyl acetate), to create polymer-drug conjugates for controlled release applications researchgate.net. This approach highlights the potential for developing functional polymers based on 5,6-dichloro-2(3H)-benzoxazolethione for biomedical applications.

Potential Polymerization Pathways:

Polymerization TypeReactive Site on 5,6-dichloro-2(3H)-benzoxazolethionePotential Co-monomersResulting Polymer Characteristics
Polycondensation N-H and C=S (after tautomerization to thiol)Diacyl chlorides, Dicarboxylic acidsPolyamides, Polyesters with enhanced thermal stability
Ring-Opening Polymerization Heterocyclic ring (under specific conditions)Lactones, LactamsCopolymers with tailored degradation profiles
Post-Polymerization Modification N-H or S-H (thiol tautomer)Polymers with reactive side chains (e.g., epoxy, isocyanate)Functionalized polymers with specific properties

Exploration as Ligands in Organometallic Catalysis

The nitrogen and sulfur atoms within the 5,6-dichloro-2(3H)-benzoxazolethione scaffold provide excellent coordination sites for a variety of metal ions, making it a promising candidate for ligand development in organometallic catalysis. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by the electron-withdrawing chloro groups on the aromatic ring.

While direct studies on 5,6-dichloro-2(3H)-benzoxazolethione as a ligand are limited, the broader class of benzoxazole (B165842) and benzothiazole (B30560) derivatives has been extensively investigated in coordination chemistry. These ligands form stable complexes with transition metals, and these complexes have shown catalytic activity in various organic transformations. For example, complexes of benzothiazole have been used as catalysts for Suzuki-Miyaura cross-coupling reactions, epoxidation of alkenes, and ethylene (B1197577) oligomerization nih.gov.

The thione group in 5,6-dichloro-2(3H)-benzoxazolethione can act as a soft donor, showing a high affinity for soft metal ions like palladium, platinum, gold, and silver. The resulting metal complexes could potentially catalyze a range of reactions, including cross-coupling, C-H activation, and various addition reactions.

Potential Catalytic Applications of Metal Complexes:

Metal CenterPotential Reaction TypeRationale
Palladium(II) Cross-coupling (e.g., Suzuki, Heck)Known affinity of Pd for sulfur ligands and its versatility in cross-coupling.
Gold(I)/Gold(III) Addition to alkynes and allenesGold's carbophilic nature can be modulated by the electronic properties of the ligand.
Ruthenium(II) Transfer hydrogenation, MetathesisRuthenium complexes are well-established catalysts for these transformations.
Copper(I)/Copper(II) Click chemistry (azide-alkyne cycloaddition)Copper's role in bioinorganic chemistry and catalysis is well-documented.

Condensing and Acylating Agent Applications in Organic Synthesis (e.g., Peptide and Polyamide Synthesis)

The reactivity of the 2(3H)-benzoxazolethione moiety can be harnessed for applications as a condensing or acylating agent in organic synthesis, particularly in the formation of amide bonds for peptide and polyamide synthesis. The principle relies on the activation of a carboxylic acid by the benzoxazolethione derivative to form a reactive intermediate that is susceptible to nucleophilic attack by an amine.

This concept is analogous to the well-established use of other heterocyclic compounds, such as 1-hydroxybenzotriazole (B26582) (HOBt), in peptide coupling reactions. These reagents activate the carboxylic acid, facilitating amide bond formation while minimizing side reactions like racemization. While there is no direct literature on the use of 5,6-dichloro-2(3H)-benzoxazolethione for this purpose, its structure suggests a plausible mechanism for such applications.

Proposed Mechanism for Peptide Bond Formation:

Activation: The carboxylic acid reacts with a suitable coupling agent (e.g., a carbodiimide) in the presence of 5,6-dichloro-2(3H)-benzoxazolethione to form a reactive acyl-benzoxazolethione intermediate.

Coupling: The amino group of the incoming amino acid attacks the activated carbonyl carbon of the intermediate, leading to the formation of the peptide bond and the release of 5,6-dichloro-2(3H)-benzoxazolethione.

The electron-withdrawing nature of the dichloro substituents could potentially enhance the leaving group ability of the benzoxazolethione moiety, thereby facilitating the coupling step.

Comparison with Standard Coupling Reagents:

ReagentActivating GroupAdvantagesPotential Role of 5,6-dichloro-2(3H)-benzoxazolethione
HOBt/HBTU Benzotriazole esterHigh coupling efficiency, low racemizationCould offer alternative reactivity and solubility profiles.
DCC/DIC O-acylisoureaCost-effectiveCould act as an additive to suppress side reactions.
PyBOP Phosphonium saltRapid reactionsCould be developed into a novel class of phosphonium-based reagents.

Q & A

Q. Methodology :

  • Multi-step synthesis : Begin with halogenation of a benzoxazole precursor (e.g., 2-aminophenol derivatives) using chlorinating agents like SOCl₂ or PCl₅ under anhydrous conditions. Monitor reaction progress via TLC (hexane/ethyl acetate, 6:4) .
  • Cyclization : Employ Pd-catalyzed cross-coupling (e.g., bis(triphenylphosphine)palladium dichloride) in a dry Et₃N/THF solvent system (1:1) to form the benzoxazolethione core. Reflux for 48 hours to ensure completion .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

What spectroscopic methods are optimal for confirming the structure of 5,6-dichloro-2(3H)-benzoxazolethione?

Q. Methodology :

  • Single-crystal X-ray diffraction : Resolve molecular geometry and confirm substitution patterns (e.g., Cl positions). Analyze R-factor (<0.08) and mean bond lengths (C–C ≈ 1.39 Å) for validation .
  • NMR/IR spectroscopy : Compare experimental ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR carbonyl stretches (~1680 cm⁻¹) with computational models (DFT/B3LYP) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232) and isotopic patterns consistent with Cl atoms .

How to address discrepancies in spectral data (e.g., NMR shifts) when synthesizing derivatives of 5,6-dichloro-2(3H)-benzoxazolethione?

Q. Methodology :

  • Contradiction analysis : Cross-validate data using orthogonal techniques (e.g., X-ray vs. NMR) to rule out solvent effects or impurities .
  • Reaction optimization : Adjust reaction conditions (e.g., temperature, catalyst loading) if unexpected tautomers or byproducts (e.g., oxidation products) are observed .
  • Computational validation : Perform DFT calculations to predict NMR shifts and compare with experimental data .

What strategies improve the yield of 5,6-dichloro-2(3H)-benzoxazolethione in multi-step syntheses?

Q. Methodology :

  • Solvent selection : Use polar aprotic solvents (THF, DMF) to stabilize intermediates and reduce side reactions .
  • Catalyst optimization : Optimize Pd catalyst loading (0.5–1 mol%) and co-catalysts (e.g., CuI for Sonogashira couplings) to enhance efficiency .
  • Temperature control : Maintain reflux temperatures (55–80°C) during cyclization to prevent incomplete ring closure .

What are the key intermediates in synthesizing 5,6-dichloro-2(3H)-benzoxazolethione, and how are they characterized?

Q. Methodology :

  • Intermediate 1 : 5,6-Dichloro-2-aminophenol – Characterize via LC-MS (m/z 192) and FTIR (NH₂ stretch ~3400 cm⁻¹) .
  • Intermediate 2 : Thionation product (e.g., using Lawesson’s reagent) – Confirm via ¹H NMR loss of NH₂ peaks and appearance of C=S signals (~125 ppm in ¹³C NMR) .
  • Quality control : Monitor intermediates by TLC (Rf ~0.3 in chloroform/methanol 9:1) .

How to resolve structural ambiguities in 5,6-dichloro-2(3H)-benzoxazolethione derivatives using crystallographic data?

Q. Methodology :

  • X-ray refinement : Use high-resolution data (θ < 25°) and software (e.g., SHELXL) to model disorder or thermal motion .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing anomalies .
  • Comparative crystallography : Cross-reference with analogs (e.g., 6-chloro-1,4-benzoxazin-3-one) to identify substitution trends .

How to design structure-activity relationship (SAR) studies for 5,6-dichloro-2(3H)-benzoxazolethione analogs?

Q. Methodology :

  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., NO₂) or bulky groups (e.g., benzyl) at positions 3 or 7 .
  • Biological assays : Test against target enzymes (e.g., kinases) using IC₅₀ measurements and correlate with Hammett σ values .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities based on Cl substituent orientation .

What solvents and catalysts are effective in the cyclization steps for benzoxazolethione derivatives?

Q. Methodology :

  • Solvents : THF/Et₃N (1:1) for Pd-mediated couplings; toluene for thermal cyclization .
  • Catalysts : Pd(PPh₃)₂Cl₂ (0.5 mol%) for cross-couplings; p-TsOH for acid-catalyzed thionation .
  • Additives : Use molecular sieves (4Å) to scavenge water in moisture-sensitive reactions .

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